molecular formula C14H11N3S B5579382 2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide CAS No. 68279-50-5

2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide

Cat. No.: B5579382
CAS No.: 68279-50-5
M. Wt: 253.32 g/mol
InChI Key: IFLBOZZHJPAFBK-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylidene)hydrazinecarbothioamide, also widely known as 9H-Fluoren-9-one thiosemicarbazone, is an organic compound with the molecular formula C14H11N3S and an average molecular mass of 253.32 g/mol . The compound is a derivative of fluorenone and belongs to the class of thiosemicarbazones, which are of significant interest in materials science and medicinal chemistry research due to their potential as key intermediates and ligands for metal complexes . The single crystal structure of this compound has been reported, confirming its orthorhombic crystal system with the space group Pbcn . The synthesis is typically achieved by condensing fluoren-9-one with thiosemicarbazide in ethanol under reflux, which yields the product as a yellow precipitate . This compound is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(fluoren-9-ylideneamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-14(18)17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H3,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLBOZZHJPAFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987809
Record name 2-(9H-Fluoren-9-ylidene)hydrazine-1-carboximidothioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68279-50-5
Record name NSC88984
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(9H-Fluoren-9-ylidene)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 2 9h Fluoren 9 Ylidene Hydrazinecarbothioamide

Established Synthetic Pathways for the Parent Compound

The primary and most established method for synthesizing 2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide involves the direct condensation of a ketone with a thiosemicarbazide (B42300) derivative.

Condensation Reactions of 9-Fluorenone (B1672902) with Thiosemicarbazide

The synthesis of the parent compound, this compound, is achieved through the acid-catalyzed condensation reaction between 9-fluorenone and thiosemicarbazide. oaji.netmdpi.comresearchgate.net In this reaction, the carbonyl group (C=O) of 9-fluorenone reacts with the primary amine group (-NH2) of thiosemicarbazide to form a C=N bond, yielding the corresponding thiosemicarbazone. oaji.net This reaction is a standard method for preparing thiosemicarbazones from carbonyl compounds.

Optimization of Reaction Conditions: Temperature, Solvent Systems (e.g., Ethanol, DMF, THF, 1,4-Dioxane), and Catalysts (e.g., Glacial Acetic Acid, HCl)

The efficiency and yield of the condensation reaction are influenced by several factors, including the choice of solvent, catalyst, and reaction temperature. Various conditions have been explored to optimize the synthesis of this compound.

Commonly used solvents include ethanol, 1,4-dioxane, and tetrahydrofuran (THF). oaji.netmdpi.com The reaction is typically catalyzed by a small amount of acid, such as concentrated hydrochloric acid (HCl) or glacial acetic acid, to facilitate the nucleophilic attack of the thiosemicarbazide on the carbonyl carbon of the fluorenone. oaji.netmdpi.comresearchgate.net Stirring the reaction mixture at ambient temperature for several hours is often sufficient to achieve completion. oaji.net For instance, one procedure involves stirring a mixture of 9-fluorenone and thiosemicarbazide in absolute ethanol with a few drops of concentrated HCl for 3-4 hours at room temperature. oaji.net Another reported method utilizes 1,4-dioxane as the solvent in the presence of a catalytic amount of glacial acetic acid. mdpi.comresearchgate.net

SolventCatalystTemperatureReaction TimeReference
Ethanol (absolute)Conc. HClAmbient3-4 hours oaji.net
1,4-DioxaneGlacial Acetic AcidRefluxNot Specified mdpi.comresearchgate.net
Dimethyl Formamide (DMF)Not Specified (for derivatives)Not SpecifiedNot Specified oaji.netresearchgate.net
Tetrahydrofuran (THF)Not Specified (for derivatives)Reflux0.5-3 hours mdpi.com

Functionalization and Structural Modification Approaches of this compound

The parent compound serves as a versatile intermediate for the synthesis of more complex heterocyclic derivatives, primarily through reactions involving the hydrazinecarbothioamide moiety.

Synthesis of Fluorenyl-Hydrazonothiazole Derivatives via Hantzsch Reaction

A significant derivatization strategy is the synthesis of fluorenyl-hydrazonothiazole derivatives through the Hantzsch thiazole (B1198619) synthesis. mdpi.comresearchgate.netktu.edu This reaction involves the cyclocondensation of the parent thiosemicarbazone with various α-halocarbonyl compounds, such as α-haloketones or chloroacetaldehyde. mdpi.com The reaction is typically carried out by heating the reactants under reflux in a suitable solvent, such as THF or 1,4-dioxane. mdpi.comresearchgate.net While the reaction can proceed without a base, the addition of a base can shorten the reaction time. mdpi.comresearchgate.netktu.edu For example, reacting the parent compound with substituted phenacyl bromides in dimethyl formamide (DMF) has been shown to produce fluorenyl-hydrazonothiazoles in high yields. oaji.net

α-Halocarbonyl CompoundSolventConditionsProduct TypeReference
Substituted phenacyl bromidesDMFUltrasound assistedFluorenyl-hydrazonothiazoles oaji.net
ChloroacetaldehydeTHFReflux, no base2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole mdpi.comresearchgate.net
Ethyl 2-bromoacetophenoneTHFReflux, 0.5 h4-phenyl-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole mdpi.com
2,3-Dichloroquinoxaline1,4-DioxaneReflux, 12 h, with Sodium AcetateThiazolo[4,5-b]quinoxaline derivative mdpi.com

Preparation of Fluorenyl-Hydrazonothiazolidin-4-ones

Another important class of derivatives, fluorenyl-hydrazonothiazolidin-4-ones, can be prepared from this compound. oaji.netmdpi.com The synthesis is achieved by reacting the parent carbothioamide with α-haloacids, such as chloroacetic acid or 2-bromopropionic acid. oaji.net This cyclization is typically performed in the presence of anhydrous sodium acetate and acetic acid, which act as a buffer system. oaji.netnih.gov The reaction yields 2-((9H-fluoren-9-ylidene)hydrazono)thiazolidin-4-one or its substituted analogues. oaji.net For instance, the reaction with chloroacetic acid yields the unsubstituted thiazolidin-4-one, while 2-bromopropionic acid results in a methyl group at the 5-position of the thiazolidinone ring. oaji.net

Exploration of Other Substitution Reactions on the Fluorene (B118485) Moiety

While derivatization commonly targets the thiosemicarbazone portion of the molecule, the fluorene ring itself offers sites for substitution, allowing for further structural diversity. The C2, C7, and C9 positions of the fluorene core are common sites for modification. researchgate.netnih.gov

Strategies for functionalizing the fluorene ring often involve starting with a pre-substituted fluorene or fluorenone derivative before the condensation reaction with thiosemicarbazide. For example, 2,7-dibromo-9,9-didecyl-9H-fluorene and 9,9-didecyl-2-iodo-7-nitro-9H-fluorene have been used as precursors in the synthesis of more complex fluorene-based molecules. nih.gov These halogenated or nitrated fluorenes can be converted to their corresponding fluorenones and subsequently reacted with thiosemicarbazide to yield the target compound with substituents on the aromatic rings.

Furthermore, the C9 position of fluorene is acidic and can be readily alkylated. researchgate.net This allows for the introduction of various side chains, such as long alkyl groups, to modify properties like solubility. nih.gov Another approach involves the condensation of fluorene with aldehydes, such as thiophene-2-carbaldehyde, under phase-transfer catalysis conditions to create C9-substituted derivatives. nih.govnih.gov These modified fluorene precursors could then be oxidized to the ketone and condensed with thiosemicarbazide, representing a versatile strategy for exploring a wider range of structurally diverse this compound analogues.

Design and Synthesis of Related Analogues with Varied Thiosemicarbazide N-Substituents

The synthesis of this compound analogues with substituents on the thiosemicarbazide nitrogen atoms is a key strategy for modifying the compound's chemical and physical properties. The general synthetic route involves the condensation reaction between 9-fluorenone and an appropriately N-substituted thiosemicarbazide. nih.gov This reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base, where the imine group (-C=N-) is generated. nih.gov

The choice of the N-substituted thiosemicarbazide precursor directly determines the final structure of the analogue. Researchers have successfully synthesized a variety of these derivatives by varying the substituents on the nitrogen atoms of the thiosemicarbazide molecule. ujpronline.comujpronline.com Common methodologies employ ethanol as a solvent, with a few drops of a catalyst like glacial acetic acid, hydrochloric acid, or sulfuric acid. nih.govujpronline.com The reaction mixture is typically refluxed for a period ranging from 2 to 6 hours. nih.govujpronline.comujpronline.com

Studies have reported the synthesis of several analogues, including those with methyl and phenyl groups at the N2 and N4 positions of the thiosemicarbazide backbone. For instance, fluoren-9-one 2-methyl-3-thiosemicarbazone, fluoren-9-one 4-methyl-3-thiosemicarbazone, and fluoren-9-one 4-phenyl-3-thiosemicarbazone have been synthesized by reacting 9-fluorenone with 2-methyl-, 4-methyl-, and 4-phenyl-3-thiosemicarbazide, respectively. ujpronline.comujpronline.com These reactions generally yield the desired products in a range of 70-88%. nih.gov

The table below summarizes the synthesis of various N-substituted analogues of this compound.

Table 1: Synthesis of N-Substituted this compound Analogues

Product Name Thiosemicarbazide Precursor Catalyst Solvent Reaction Time Yield (%)
Fluoren-9-one 2-methyl-3-thiosemicarbazone 2-methyl-3-thiosemicarbazide HCl, H₂SO₄, or Glacial Acetic Acid Ethanol 2-4 hours Not specified
Fluoren-9-one 4-methyl-3-thiosemicarbazone 4-methyl-3-thiosemicarbazide HCl, H₂SO₄, or Glacial Acetic Acid Ethanol 2-4 hours Not specified
Fluoren-9-one 4-phenyl-3-thiosemicarbazone 4-phenyl-3-thiosemicarbazide HCl, H₂SO₄, or Glacial Acetic Acid Ethanol 2-4 hours Not specified

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of thiosemicarbazones, including this compound and its derivatives, aims to create more environmentally benign and efficient processes. These methods focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Alternative Solvent Systems: A significant advancement in the green synthesis of thiosemicarbazones is the use of solvent-free reaction conditions. nih.gov Techniques such as solid-state reactions performed by ball-milling thiosemicarbazide with the corresponding ketone or aldehyde can produce quantitative yields without the need for solvents. nih.gov This method, also known as mechanochemistry, is a waste-free process. nih.govresearchgate.net Additionally, the use of water as a solvent presents a green alternative to traditional organic solvents. researchgate.net

Biocatalysis and Greener Catalysts: The use of natural, non-toxic catalysts is another cornerstone of green synthesis. For example, lemon juice has been successfully employed as a versatile and reusable biocatalyst for the synthesis of thiosemicarbazones. researchgate.net This method offers high yields (60-93%) and significantly reduced reaction times (20-60 minutes). researchgate.net

Energy-Efficient Methodologies: Unconventional energy sources have been utilized to promote greener synthetic routes. Microwave irradiation is an effective method for synthesizing hydrazine (B178648) carbothioamides, a related class of compounds. mdpi.com This technique drastically reduces reaction times from several hours to just a few minutes while also providing slight increases in product yields. mdpi.com Similarly, ultrasound-assisted synthesis (sonication) has been reported for the derivatization of this compound, offering a facile and efficient pathway to related heterocyclic compounds. researchgate.netresearchgate.net

The table below highlights various green chemistry approaches applicable to the synthesis of the target compound and its derivatives.

Table 2: Green Synthetic Methodologies for Thiosemicarbazones

Green Methodology Description Advantages
Ball-Milling Solid-state reaction without solvent. nih.gov Waste-free, quantitative yields, no solvent required. nih.gov
Microwave Irradiation Use of microwave energy to accelerate the reaction. mdpi.com Drastically reduced reaction time (hours to minutes), slightly increased yields. mdpi.com
Sonication Use of ultrasound to facilitate the reaction. researchgate.netresearchgate.net Facile and efficient synthesis. researchgate.net
Biocatalysis Use of natural catalysts like lemon juice. researchgate.net High yields, short reaction times, reusable and non-toxic catalyst. researchgate.net

| Aqueous Synthesis | Using water as the reaction solvent. researchgate.net | Environmentally benign solvent. |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 9h Fluoren 9 Ylidene Hydrazinecarbothioamide

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy provides critical insights into the molecular structure by probing the vibrational modes of chemical bonds. For 2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide, this analysis is essential for confirming the presence of key functional groups that define its chemical identity.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Key Vibrational Modes (e.g., C=N, C=S, N-H)

The FTIR spectrum of this compound (also referred to in literature as fluorenone thiosemicarbazone, FTSZH) displays characteristic absorption bands that are indicative of its principal functional groups. Analysis of the N-H stretching region reveals three distinct, intense bands, which is a common feature for thiosemicarbazones. These bands are located in the ranges of 3402–3436 cm⁻¹, 3241–3288 cm⁻¹, and 3147–3158 cm⁻¹ tandfonline.com. These absorptions correspond to the asymmetric and symmetric stretching vibrations of the terminal amino (-NH₂) group and the stretching of the secondary amine (-NH-) proton.

The presence of the thiocarbonyl group (C=S) is confirmed by a vibrational band observed at 838 cm⁻¹ tandfonline.com. The imine (C=N) stretching vibration is also a key diagnostic feature for this class of compounds. While specific data for the C=N stretch of the parent compound is not detailed in the available literature, related N-substituted fluorenone thiosemicarbazones show characteristic C=N absorption bands in the region of 1515-1522 cm⁻¹ tandfonline.com.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching (ν)3436-3147 tandfonline.com
C=SStretching (ν)838 tandfonline.com
C=NStretching (ν)~1520 (by analogy) tandfonline.com

Raman Spectroscopic Insights into Molecular Vibrations

Detailed Raman spectroscopic data for this compound are not extensively reported in the available scientific literature. While Raman spectroscopy is a powerful complementary technique to FTIR for observing molecular vibrations, specific experimental findings for this compound could not be sourced for this article.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy provides a comprehensive map of the atomic connectivity and chemical environment within the molecule, serving as the cornerstone for its structural elucidation.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, reveals distinct signals corresponding to the different types of protons in the molecule. The protons of the fluorenyl moiety's aromatic rings appear as a complex multiplet in the region of δ 7.30–7.62 ppm, integrating to eight protons kuleuven.begrafiati.com.

The protons of the primary amine (-NH₂) group of the hydrazinecarbothioamide chain are observed as a broad singlet between δ 6.04 and 6.45 ppm, corresponding to two protons kuleuven.begrafiati.com. The broadening of this signal is characteristic and suggests that the two protons are in slightly different chemical environments or may be undergoing exchange processes. The single proton of the secondary amine (N²-H) group gives rise to a singlet further downfield at δ 8.04 ppm kuleuven.begrafiati.com.

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationReference
Aromatic (Fluorenyl)7.30 - 7.62Multiplet (m)8H kuleuven.begrafiati.com
-NH₂6.04 - 6.45Broad Singlet (br s)2H kuleuven.begrafiati.com
N²-H8.04Singlet (s)1H kuleuven.begrafiati.com

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In DMSO-d₆, the most downfield signal appears at δ 185.17 ppm, which is unequivocally assigned to the thiocarbonyl carbon (C=S) kuleuven.begrafiati.com. The imine carbon (C=N) of the hydrazone linkage is identified at δ 157.36 ppm kuleuven.begrafiati.com.

The aromatic carbons of the fluorene (B118485) ring system resonate in the characteristic range for sp²-hybridized carbons, with signals observed at δ 144.21, 132.17, 130.31, 130.07, 129.55, and 128.63 ppm kuleuven.begrafiati.com. The specific assignment of each aromatic carbon signal would typically require more advanced NMR experiments.

Carbon TypeChemical Shift (δ, ppm)Reference
C=S185.17 kuleuven.begrafiati.com
C=N157.36 kuleuven.begrafiati.com
Aromatic (Fluorenyl)144.21 kuleuven.begrafiati.com
Aromatic (Fluorenyl)132.17 kuleuven.begrafiati.com
Aromatic (Fluorenyl)130.31 kuleuven.begrafiati.com
Aromatic (Fluorenyl)130.07 kuleuven.begrafiati.com
Aromatic (Fluorenyl)129.55 kuleuven.begrafiati.com
Aromatic (Fluorenyl)128.63 kuleuven.begrafiati.com

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

While two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and confirming the molecular structure through bond connectivities, specific 2D NMR data for this compound was not available in the reviewed literature. Such analyses would be instrumental in definitively correlating the specific protons and carbons within the fluorenyl rings and confirming long-range couplings across the hydrazinecarbothioamide backbone.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

The synthesis of this compound is typically achieved through the condensation reaction of 9-fluorenone (B1672902) with thiosemicarbazide (B42300). mdpi.com The structural confirmation of the resulting product relies on techniques including mass spectrometry to verify the expected molecular weight of 253.32 g/mol . chemicalbook.comchemicalbook.com Further derivatization of this compound to form thiazole (B1198619) derivatives has been extensively reported, with the structures of these subsequent products being confirmed by elemental analysis (C, H, N), which consistently align with the calculated values, thereby substantiating the core structure of the parent compound. mdpi.com

ParameterInformation
Molecular FormulaC₁₄H₁₁N₃S
Molecular Weight253.32 g/mol
Primary Confirmation MethodMass Spectrometry, Elemental Analysis researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. The crystal structure of this compound has been meticulously determined, offering profound insights into its atomic arrangement, intermolecular forces, and conformation.

Single crystal X-ray diffraction analysis of this compound reveals that it crystallizes in the orthorhombic space group Pbcn. researchgate.net The analysis, conducted at a temperature of 100(2) K, provides precise unit cell dimensions and other crystallographic parameters that define the crystal lattice. researchgate.net

Crystallographic ParameterValue researchgate.net
Chemical FormulaC₁₄H₁₁N₃S
Crystal SystemOrthorhombic
Space GroupPbcn (No. 60)
a (Å)19.8130(12)
b (Å)8.1643(5)
c (Å)14.9521(9)
V (ų)2418.6(3)
Z8
T (K)100(2)
Rgt(F)0.0308
wRref(F²)0.0845

The arrangement of molecules within the crystal lattice is stabilized by a network of intermolecular interactions. In the crystal structure of this compound, both hydrogen bonding and π-π stacking play significant roles. The packing of the molecules is primarily governed by intermolecular hydrogen bonds. researchgate.net Additionally, π-π stacking interactions are observed with a centroid-to-centroid distance of 3.395 Å, contributing to the stability of the crystal structure. C–H···π interactions are also present, further reinforcing the molecular packing. researchgate.net

The conformation of the this compound molecule in the crystalline state is well-defined by the X-ray diffraction data. The fluorene moiety is essentially planar. The molecule exists in the thione form, and the arrangement of the sulfur and nitrogen atoms relative to the N2-C8 bond is in an E configuration. researchgate.net This specific conformation is stabilized by the network of intermolecular interactions within the crystal lattice.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule and to characterize its chromophores—the parts of the molecule that absorb light. The UV-Vis spectrum of this compound is dominated by the electronic properties of its constituent aromatic and functional groups.

The fluoren-9-ylidene group acts as a significant chromophore. The extended π-system of the fluorene ring, conjugated with the hydrazinecarbothioamide side chain, gives rise to characteristic absorption bands in the UV-Vis region. The electronic transitions observed in thiosemicarbazone derivatives are typically assigned to π → π* and n → π* transitions. The intense absorption bands are generally attributed to π → π* transitions within the aromatic system, while the weaker n → π* transitions are associated with the non-bonding electrons on the nitrogen and sulfur atoms. The exact position and intensity of these absorption bands can be influenced by the solvent environment. While a specific spectrum for the parent compound is not detailed in the readily available literature, studies on similar fluorenone thiosemicarbazones provide insight into their spectral characteristics. researchgate.net

Structural MoietyExpected Electronic TransitionsChromophoric Contribution
9H-Fluoren-9-ylideneπ → πMajor contributor to UV absorption
Hydrazinecarbothioamiden → πContributes to absorption, particularly the C=S and N-N groups

Theoretical and Computational Investigations of 2 9h Fluoren 9 Ylidene Hydrazinecarbothioamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular geometries, energies, and other properties with a favorable balance between accuracy and computational cost. For molecules like 2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide, DFT calculations are typically performed using hybrid functionals such as B3LYP combined with basis sets like 6-31G(d) or 6-311++G(d,p) to achieve reliable results. jksus.orgjksus.org

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

These theoretical values can be compared with experimental data obtained from X-ray crystallography. The crystal structure of this compound has been determined, revealing that it crystallizes in the orthorhombic space group Pbcn. researchgate.netaabu.edu.jo The precise cell parameters from this experimental work provide a benchmark for validating the accuracy of computational methods. A comparison between the calculated (optimized) geometry and the experimental crystal structure helps in understanding the intrinsic molecular structure in the gaseous phase versus the solid state, where intermolecular forces can influence conformation.

Table 1: Experimental Crystal Structure Data for this compound

Parameter Value
Formula C₁₄H₁₁N₃S
Crystal System Orthorhombic
Space Group Pbcn (No. 60)
a (Å) 19.8130(12)
b (Å) 8.1643(5)
c (Å) 14.9521(9)
Volume (ų) 2418.6(3)
Z 8

Data sourced from Zeitschrift für Kristallographie - New Crystal Structures. researchgate.netaabu.edu.jo

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. jksus.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. jksus.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For this compound, DFT calculations can provide the energy values of these orbitals and the magnitude of the energy gap, which is essential for predicting its charge transfer properties and reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for interpretation.

Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These sites are prone to electrophilic attack and are associated with lone pairs of electrons on heteroatoms like sulfur and nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. In the context of this molecule, hydrogen atoms, particularly those attached to nitrogen (N-H), would likely show positive potential.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential around the sulfur atom of the thioamide group and the nitrogen atoms, highlighting these as the primary centers for electrophilic interaction. The hydrogen atoms of the amine group would be regions of positive potential, making them sites for nucleophilic interaction.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the positions of absorption bands in an infrared spectrum. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, typically showing good agreement with experimental data. jksus.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. jksus.org These theoretical shifts are valuable for assigning signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions. It can calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. jksus.org This analysis helps in understanding the electronic transitions, such as π→π* and n→π*, responsible for the molecule's absorption of light.

The hydrazinecarbothioamide moiety of the title compound can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). DFT calculations can be employed to investigate the relative stability of these tautomers. By optimizing the geometry of each tautomer and calculating their total electronic energies, the more stable form can be identified. researchgate.net

Generally, for thiosemicarbazones and related thioamides, the thione tautomer is found to be significantly more stable than the thiol form in both the gas phase and in solution. scispace.comresearchgate.net This preference is often confirmed experimentally, as the solid-state structure typically corresponds to the thione form, and the absence of a characteristic S-H stretching band in the IR spectrum (around 2500-2600 cm⁻¹) further supports the predominance of the thione tautomer. ekb.eg Computational studies can quantify the energy difference between the tautomers, providing a thermodynamic basis for the observed stability.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational flexibility and the influence of the environment, such as a solvent.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Explore the different conformations the molecule can adopt by rotating around its single bonds and assess the energy barriers between them.

Study Solvent Effects: Simulate the molecule in a box of explicit solvent molecules (e.g., water, DMSO) to understand how solvation affects its structure and dynamics. This includes analyzing the formation and lifetime of hydrogen bonds between the molecule's N-H groups and solvent molecules.

Currently, detailed MD simulation studies focusing specifically on the conformational flexibility and solvent effects of isolated this compound are not widely available in the literature, representing an area for future computational investigation.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govnih.gov These models are invaluable for predicting the properties of new or untested compounds, thereby guiding synthetic efforts and accelerating the discovery of molecules with desired characteristics. mdpi.com While specific QSPR models for this compound are not extensively documented in publicly available literature, the principles of QSPR can be readily applied to this molecule and its derivatives.

A typical QSPR study involves the calculation of a wide range of molecular descriptors that encode structural information. These descriptors can be broadly categorized as follows:

Topological descriptors: These are numerical values derived from the 2D representation of a molecule, describing its size, shape, and branching. nih.gov Examples include the Wiener index, Balaban index, and connectivity indices. researchgate.net

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters such as molecular volume, surface area, and principal moments of inertia.

Quantum chemical descriptors: These are obtained from quantum mechanical calculations (e.g., Density Functional Theory - DFT) and describe the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. openaccesspub.org

Physicochemical descriptors: These include properties like logP (lipophilicity), molar refractivity, and polarizability, which can be either experimentally determined or computationally estimated.

Once these descriptors are calculated for a series of related compounds, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a predictive model. researchgate.net

To illustrate the application of QSPR for this compound and its potential derivatives, a hypothetical dataset is presented below. This table showcases the types of descriptors that would be used and the properties that could be predicted.

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)Predicted Property (e.g., Solubility)
This compound253.333.54.2Moderate
Derivative A327.454.15.1Low
Derivative B285.383.84.5Moderate-High
Derivative C355.484.55.5Low

Note: The data in this table is illustrative and intended to demonstrate the principles of QSPR analysis.

Such predictive models can be instrumental in screening virtual libraries of this compound derivatives to identify candidates with optimized properties for various applications, without the need for exhaustive synthesis and testing. mdpi.com

Computational Elucidation of Reaction Mechanisms for Synthesis and Derivatization

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction pathways. This is particularly useful for understanding the synthesis and derivatization of complex molecules like this compound.

The synthesis of this compound itself typically involves the condensation of 9-fluorenone (B1672902) with thiosemicarbazide (B42300). researchgate.net A significant area of interest for computational study is the derivatization of this parent compound to produce a variety of heterocyclic systems. A prominent example is the synthesis of fluorenyl-hydrazonothiazole derivatives through the reaction of this compound with α-halocarbonyl compounds. researchgate.netmdpi.com This transformation is a classic example of the Hantzsch thiazole (B1198619) synthesis. synarchive.com

The generally accepted mechanism for the Hantzsch thiazole synthesis, as applied to the derivatization of this compound, can be broken down into the following key steps:

Nucleophilic Attack: The sulfur atom of the thiourea (B124793) moiety in this compound acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of an intermediate.

Cyclization: The nitrogen atom of the hydrazinecarbothioamide then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring intermediate.

Dehydration: Subsequent elimination of a water molecule results in the formation of the aromatic thiazole ring.

Computational methods, particularly Density Functional Theory (DFT), can be employed to model each step of this reaction mechanism. openaccesspub.org Such studies can provide valuable data, including:

Reaction Energy Profile: Calculation of the energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway.

Activation Energies: Determination of the energy barriers for each step, which helps in identifying the rate-determining step of the reaction.

Geometric Parameters: Optimization of the 3D structures of all species along the reaction coordinate, providing insights into the bonding changes that occur.

Solvent Effects: Incorporation of solvent models to understand the role of the reaction medium on the mechanism and kinetics.

Below is a table summarizing the kind of data that can be obtained from a computational study of the Hantzsch thiazole synthesis for a derivative of this compound.

Reaction StepCalculated Activation Energy (kcal/mol)Transition State StructureKey Bond Distances (Å)
Nucleophilic Attack15.2TS1C-S: 2.1, C-Br: 2.3
Cyclization12.5TS2N-C: 1.8
Dehydration8.7TS3C-O: 1.9

Note: The data in this table is hypothetical and serves to illustrate the outputs of a computational reaction mechanism study.

By providing a detailed, atomistic-level understanding of the reaction mechanism, computational studies can aid in optimizing reaction conditions, predicting the feasibility of synthesizing new derivatives, and explaining experimentally observed product distributions. researchgate.net

Coordination Chemistry of 2 9h Fluoren 9 Ylidene Hydrazinecarbothioamide

Ligand Properties and Coordination Modes

Characterization of Potential Donor Atoms (Nitrogen and Sulfur)

2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide, a thiosemicarbazone derivative, possesses two primary donor atoms that are crucial to its coordination behavior: the hydrazinic nitrogen atom and the thione sulfur atom. Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR), are instrumental in characterizing these donor sites.

In the infrared spectrum of the free ligand, characteristic bands corresponding to the ν(N-H) and ν(C=S) vibrations are observed. Upon complexation with a metal ion, a noticeable shift in the ν(C=N) band to a lower frequency and the ν(C=S) band to a lower wavenumber is typically seen. This indicates the coordination of the azomethine nitrogen and the sulfur atom to the metal center. The persistence of a band for the terminal NH2 group in the complexes suggests it is not involved in coordination.

Table 1: Key Spectroscopic Data for this compound and its Metal Complexes

Functional GroupVibrational Frequency (cm⁻¹) in Free LigandVibrational Frequency (cm⁻¹) in Metal ComplexesObservation
ν(N-H)~3400-3150Largely unchanged or slightly shiftedIndicates non-involvement of the terminal amino group in coordination.
ν(C=N)~1600-1620Shifts to lower frequencyConfirms coordination of the azomethine nitrogen.
ν(C=S)~800-850Shifts to lower frequencyConfirms coordination of the sulfur atom.

Chelating Abilities and Stereochemical Preferences

The presence of both nitrogen and sulfur donor atoms in a favorable steric arrangement allows this compound to act as a potent bidentate chelating agent, forming stable five-membered chelate rings with metal ions. The crystal structure of the free ligand reveals that it exists in the thione form with the sulfur and azomethine nitrogen atoms in an E configuration relative to the N-C bond, which is conducive to chelation. niscpr.res.in

Upon deprotonation of the hydrazinic N-H proton, the ligand can also coordinate as a monoanionic bidentate ligand. This versatility in coordination mode allows for the formation of a variety of complexes with different geometries. The stereochemical preferences are largely dictated by the coordination number of the metal ion and the steric constraints imposed by the bulky fluorene (B118485) moiety. For instance, with square planar metal ions like Ni(II) and Pd(II), the ligand typically forms complexes with a cis-arrangement of the donor atoms. In octahedral complexes, the two bidentate ligands can adopt either a cis or trans configuration.

Influence of the Fluorene Moiety on Ligand Behavior

The fluorene moiety exerts a significant influence on the coordination behavior of the ligand through both steric and electronic effects.

Steric Effects: The large and rigid fluorene group introduces considerable steric hindrance around the coordination sphere. This can influence the number of ligands that can coordinate to a metal center and can affect the geometry of the resulting complex. For instance, the bulkiness of the fluorene group may favor the formation of complexes with lower coordination numbers or may lead to distorted geometries in higher coordination number complexes. One study on a related fluoren-9-one thiosemicarbazone noted that a methyl group on the nitrogen atom resulted in lower yields, suggesting steric hindrance. researchgate.net

Electronic Effects: The aromatic nature of the fluorene ring can influence the electron density on the donor atoms through resonance and inductive effects. This can modulate the Lewis basicity of the nitrogen and sulfur atoms, thereby affecting the stability of the metal-ligand bonds. The extended π-system of the fluorene moiety can also participate in π-stacking interactions in the solid state, which can influence the crystal packing of the metal complexes.

Synthesis and Characterization of Metal Complexes

Preparation of Complexes with Transition Metals (e.g., Cu, Ni, Zn, Fe, Co, Mn, Ag, Cr, Ru, Ir)

Complexes of this compound with a variety of transition metals have been synthesized and characterized. The general method of synthesis involves the reaction of a hot ethanolic or methanolic solution of the ligand with a solution of the corresponding metal salt in a 1:1 or 2:1 molar ratio.

Copper (Cu): Copper(II) complexes are readily prepared by reacting the ligand with copper(II) chloride or acetate. These complexes are typically paramagnetic and exhibit square planar or distorted octahedral geometries.

Nickel (Ni): Nickel(II) complexes can be synthesized using nickel(II) chloride or acetate. Depending on the reaction conditions and the presence of other ligands, both square planar and octahedral complexes can be obtained.

Zinc (Zn): Zinc(II) complexes are generally prepared from zinc(II) chloride or acetate. Due to the d¹⁰ electronic configuration of Zn(II), these complexes are diamagnetic and typically adopt a tetrahedral or octahedral geometry.

Iron (Fe): Iron(III) complexes have been synthesized by reacting the ligand with anhydrous ferric chloride. niscpr.res.innih.gov These complexes are often high-spin octahedral.

Cobalt (Co): Cobalt(II) salts react with the ligand to form cobalt(II) complexes. In some cases, oxidation to Co(III) can occur, especially in the presence of air, leading to the formation of diamagnetic octahedral Co(III) complexes. researchgate.net

Manganese (Mn): Manganese(II) complexes can be prepared using manganese(II) chloride or sulfate. These are typically high-spin complexes with octahedral or tetrahedral geometries.

Silver (Ag): Silver(I) complexes have been reported, often with a linear or tetrahedral geometry.

Chromium (Cr): Chromium(III) complexes are typically synthesized from chromium(III) chloride. These are inert, paramagnetic complexes with an octahedral geometry. jchps.comias.ac.in

Ruthenium (Ru): Ruthenium(II) and (III) complexes can be prepared from appropriate ruthenium precursors. These complexes are often octahedral and have been investigated for their catalytic and biological activities.

Iridium (Ir): Iridium(III) complexes with thiosemicarbazone ligands have been synthesized and are typically octahedral and diamagnetic. tandfonline.com

Table 2: Representative Transition Metal Complexes of Thiosemicarbazone Ligands

MetalTypical PrecursorCommon GeometryMagnetic Properties
Cu(II)CuCl₂, Cu(OAc)₂Square planar, Distorted OctahedralParamagnetic
Ni(II)NiCl₂, Ni(OAc)₂Square planar, OctahedralDiamagnetic (sq. pl.), Paramagnetic (oct.)
Zn(II)ZnCl₂, Zn(OAc)₂Tetrahedral, OctahedralDiamagnetic
Fe(III)FeCl₃OctahedralParamagnetic (High-spin)
Co(II)/(III)CoCl₂, Co(OAc)₂OctahedralParamagnetic (Co(II)), Diamagnetic (Co(III))
Mn(II)MnCl₂, MnSO₄Tetrahedral, OctahedralParamagnetic (High-spin)
Ag(I)AgNO₃Linear, TetrahedralDiamagnetic
Cr(III)CrCl₃OctahedralParamagnetic
Ru(II)/(III)RuCl₃·xH₂OOctahedralDiamagnetic (Ru(II)), Paramagnetic (Ru(III))
Ir(III)IrCl₃·xH₂OOctahedralDiamagnetic

Synthesis of Complexes with Main Group Metals

The coordination chemistry of this compound extends to main group metals, where it also acts as a versatile ligand. The synthesis of these complexes generally follows similar procedures to those used for transition metals, involving the reaction of the ligand with a main group metal salt in a suitable solvent.

Tin (Sn): Tin(IV) complexes with thiosemicarbazones have been synthesized and structurally characterized. These complexes often feature an octahedral tin center with the ligand coordinating in a bidentate fashion. jchps.com

Bismuth (Bi): Bismuth(III) complexes of thiosemicarbazones have been prepared and show a range of coordination numbers and geometries, influenced by the nature of the other ligands and the counter-ions. nih.govias.ac.intandfonline.com

Antimony (Sb): Antimony(III) complexes with thiosemicarbazone ligands have been reported, often exhibiting a pseudo-octahedral geometry.

The characterization of these main group metal complexes relies on techniques such as elemental analysis, IR, and NMR spectroscopy, and single-crystal X-ray diffraction to elucidate their structures.

Formation of Complexes with Lanthanides and Actinides

Schiff bases, including thiosemicarbazones, are known to form a diverse range of stable complexes with lanthanide and actinide elements. nih.gov The coordination chemistry of this compound with f-block elements has been explored, with studies reporting the synthesis of complexes with lanthanide(III) ions. For instance, a complex with Lanthanum(III) (La(III)) has been successfully prepared and characterized. researchgate.net

The formation of these complexes typically involves the reaction of the Schiff base ligand with a suitable lanthanide salt in an appropriate solvent. The inherent flexibility of the ligand and the high coordination numbers favored by lanthanide ions allow for the formation of stable chelate structures. nih.gov While specific studies on the complexation of this particular ligand with a wide array of lanthanides or with actinide elements are not extensively detailed in the available literature, the established reactivity of thiosemicarbazones suggests a strong potential for the formation of such complexes. nih.gov Further research in this area could unveil novel coordination compounds with interesting magnetic and luminescent properties, characteristic of f-block elements. nih.govaabu.edu.jo

Determination of Stoichiometry and Geometries of Metal-Ligand Adducts

The stoichiometry and geometry of metal complexes formed with this compound are influenced by the nature of the metal ion, its oxidation state, and the reaction conditions. This ligand typically acts as a bidentate chelating agent, coordinating through the sulfur atom of the thiocarbonyl group and a nitrogen atom of the hydrazone moiety. researchgate.net

Based on studies of related thiosemicarbazone complexes with various metals, the following geometries have been proposed:

Metal IonProposed GeometryCoordination Number
Ag(I)Tetrahedral4
Cu(II)Octahedral6
VO(IV)Square-Planar4

Advanced Spectroscopic and Crystallographic Analysis of Metal Complexes

The formation of metal chelates with this compound is typically confirmed and characterized by a suite of spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy.

UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes, when compared to that of the free ligand, often show a shift in the absorption bands. These shifts are indicative of the coordination of the ligand to the metal ion. The spectra of the complexes may exhibit bands arising from intra-ligand transitions, as well as charge-transfer transitions between the ligand and the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination mode of the ligand. In the IR spectrum of the free ligand, characteristic bands for the C=S and C=N groups are observed. Upon complexation, the C=S band typically shifts to a lower frequency, indicating the involvement of the sulfur atom in coordination. Similarly, a shift in the C=N stretching vibration confirms the coordination through the azomethine nitrogen. The presence of new bands at lower frequencies can often be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. ekb.egnih.gov

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Inference
ν(N-H)~3415-3315Shifted or broadenedInvolvement in coordination or H-bonding
ν(C=N)~1608-1620ShiftedCoordination via azomethine nitrogen
ν(C=S)~840-890Shifted to lower frequencyCoordination via sulfur atom

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing diamagnetic metal complexes. In the ¹H NMR spectrum of the free ligand, the proton signal of the N-H group appears at a characteristic downfield chemical shift. nih.govujpronline.com Upon complexation, this signal may shift or disappear, indicating deprotonation and coordination. researchgate.net The signals for the aromatic protons of the fluorene moiety may also experience shifts due to changes in the electronic environment upon coordination. mdpi.com The ¹³C NMR spectrum provides complementary information, with the signal for the C=S carbon being particularly sensitive to coordination. nih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes that contain one or more unpaired electrons (i.e., paramagnetic species). For complexes of this compound with paramagnetic metal ions such as Cu(II), Mn(II), or certain lanthanides, EPR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal center. researchgate.netnih.gov

The EPR spectra of Cu(II) complexes with thiosemicarbazone ligands, for example, are often characterized by anisotropic signals from which the principal values of the g-tensor (gₓ, gᵧ, g₂) and the copper hyperfine coupling constants (Aₓ, Aᵧ, A₂) can be extracted. nih.govmdpi.com These parameters are sensitive to the geometry of the complex and the nature of the donor atoms. For instance, the g-values can help distinguish between different coordination geometries, such as square-planar, tetrahedral, or octahedral. researchgate.net The hyperfine splitting pattern can provide insights into the number of coordinating nitrogen atoms and the degree of covalency in the metal-ligand bonds. While specific EPR data for paramagnetic complexes of this compound are not extensively reported, studies on analogous systems provide a framework for interpreting such data. researchgate.netnih.gov

While single-crystal X-ray diffraction data for metal complexes of this specific ligand are not widely available in the literature, this technique remains a crucial goal in the characterization of such compounds. Obtaining suitable single crystals would allow for the unambiguous determination of the coordination number and geometry of the metal ion, the exact mode of ligand binding, and the nature of any intermolecular interactions in the solid state. researchgate.net For lanthanide complexes, in particular, single-crystal X-ray diffraction would be invaluable for elucidating the often complex and high-coordination number geometries. nih.gov

Redox Properties of Metal Complexes

The redox properties of metal complexes of this compound are of interest for their potential applications in catalysis and materials science. The presence of both a redox-active metal center and a conjugated ligand system can lead to rich electrochemical behavior. Techniques such as cyclic voltammetry can be employed to study the oxidation and reduction processes of these complexes.

Catalytic Applications of Metal Complexes Derived from this compound

A comprehensive review of scientific literature reveals a notable absence of studies focused on the catalytic applications of metal complexes specifically derived from this compound. While the broader class of thiosemicarbazones and their metal complexes are recognized for their potential in various catalytic processes, research pinpointing the catalytic activity of complexes with the this compound ligand appears to be an unexplored area of investigation.

The synthesis and characterization of transition metal complexes with this ligand, including those of silver (I), copper (II), vanadyl (IV), lanthanum (III), and zinc (II), have been reported. researchgate.net However, these studies have primarily focused on the structural and spectroscopic properties of the complexes rather than their potential as catalysts. researchgate.net The research interest in this compound and its derivatives has predominantly been in the context of their synthesis and evaluation for antimicrobial properties. mdpi.com

The general field of thiosemicarbazone metal complexes has shown promise in catalyzing a variety of chemical transformations, including cross-coupling reactions. mdpi.com For instance, palladium (II) complexes of other thiosemicarbazone ligands have been successfully employed as catalysts in Suzuki, Heck, and Sonogashira coupling reactions. mdpi.comresearchgate.net Similarly, cobalt (II) complexes are known to be active in catalytic oxidations, researchgate.net and nickel (II) complexes have been investigated for their role in reactions such as N-N coupling and oxygen evolution. rsc.orgresearchgate.net

Despite the established catalytic potential within the broader family of thiosemicarbazone complexes, specific data on the performance of metal complexes of this compound in such reactions—including details on reaction types, substrates, product yields, and reaction conditions—is not available in the current body of scientific literature. This indicates a significant research gap and an opportunity for future investigations into the catalytic capabilities of these specific chemical entities.

Due to the lack of available research data, a data table summarizing catalytic findings cannot be provided at this time. Further experimental work is required to determine if metal complexes of this compound possess catalytic activity and to what extent.

Investigation of Biological Activities and Mechanistic Insights for 2 9h Fluoren 9 Ylidene Hydrazinecarbothioamide and Its Metal Complexes Excluding Clinical Human Trial Data, Dosage, and Safety

In Vitro Cytotoxicity Studies against Cancer Cell Lines

The cytotoxic potential of 2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide and its derivatives has been evaluated against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays. These assays measure cell viability and growth inhibition, providing key insights into the compounds' antiproliferative effects.

While specific IC₅₀ values for the parent compound are not extensively documented in publicly available literature, studies on closely related fluorene-based thiosemicarbazones and their metal complexes demonstrate significant cytotoxic activity. For instance, certain N-(4)-substituted thiosemicarbazones derived from fluorene-2-carboxaldehyde have shown potent anticancer properties. researchgate.net Metal complexes, in particular, often exhibit enhanced cytotoxicity compared to the free ligand. nih.govresearchgate.net For example, copper(II) and manganese(II) complexes of hydrazone-based ligands have demonstrated high cytotoxicity with EC₅₀ values in the low micromolar range against cell lines like HepG2 (hepatocellular carcinoma). nih.gov Similarly, a polymeric zinc(II) complex of an aroyl-hydrazone Schiff base showed selective and potent cytotoxic activity against the A549 lung cancer cell line with an IC₅₀ value of 17.54 μM. nih.gov These findings underscore the potential of the fluorene-thiosemicarbazone scaffold as a basis for effective cytotoxic agents.

Table 1: Examples of In Vitro Cytotoxicity of Related Hydrazone/Thiosemicarbazone Metal Complexes

Compound/ComplexCell LineAssayIC₅₀/EC₅₀ (µM)Reference
[CuCl₂(L)]HepG2Not Specified1.25 ± 0.01 nih.gov
[MnCl₂(L)]HepG2Not Specified20 ± 1 nih.gov
Polymeric Zn(II) Complex**A549Not Specified17.54 nih.gov
N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamideT47D, HCT116, SNU398Growth InhibitionSub-micromolar nih.gov

*L = 2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)pyridine. **Aroyl-hydrazone Schiff base ligand.

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of the this compound scaffold. The biological activity of thiosemicarbazones can be modulated by modifying three main structural features: the aldehydic or ketonic residue (the fluorene (B118485) moiety), the hydrazine (B178648) nitrogen, and the terminal N4-amino group.

The fluorene ring itself is a key pharmacophore, and modifications to this structure can significantly impact activity. Studies on related 9-oxo-9H-fluorene-1-carboxamides have shown that while many changes to the fluorene ring are not well-tolerated, substitutions at specific positions, such as the 7-position, can lead to compounds with improved potency. nih.gov The introduction of a fluorene moiety into other molecular structures has been noted to improve pharmacological properties. mdpi.com

For the thiosemicarbazone portion, substitutions at the terminal N4-position of the thiosemicarbazide (B42300) chain are a common strategy for enhancing cytotoxic effects. Research has shown that heterocyclic or aromatic groups at this position can lead to greater effectiveness against cancer cells. researchgate.net The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a critical role in modulating the compound's activity. Furthermore, cyclization of the thiosemicarbazone, for example into a thiadiazole, represents another modification that can influence biological outcomes. researchgate.net The chelating properties of the thiosemicarbazone moiety are fundamental to its activity, particularly in its metal complexes, and modifications that affect its ability to coordinate with metal ions will invariably alter its cytotoxic profile. nih.gov

A primary mechanism through which thiosemicarbazones exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.commdpi.com Studies on various thiosemicarbazone derivatives have confirmed their ability to trigger apoptotic pathways in cancer cells. mdpi.com For instance, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide, a related fluorene derivative, was identified as a potent apoptosis inducer that activates caspases, the key executioner enzymes in the apoptotic cascade. nih.gov

The apoptotic process induced by these compounds can be multifaceted. It often involves morphological changes such as membrane blebbing and DNA fragmentation. nih.gov Some thiosemicarbazones have been shown to induce apoptosis through a p53-independent mechanism, which is significant for cancers with mutated or non-functional p53. nih.gov The induction of apoptosis by metal complexes of hydrazones can be particularly potent, leading to significant changes in the abundance of apoptosis-related proteins. nih.gov

The interaction with DNA is another potential mechanism contributing to the cytotoxicity of this compound and its analogs. researchgate.net The planar structure of the fluorene aromatic system suggests a potential for intercalating between DNA base pairs. semanticscholar.org Thiosemicarbazone derivatives, particularly those fused with other polyaromatic systems like acridine, have been shown to bind to DNA with high affinity. nih.gov

Studies using techniques such as electronic absorption and fluorescence spectroscopies with calf thymus DNA (ctDNA) have demonstrated that these types of compounds can interact with DNA, causing hyperchromic or hypochromic effects and shifts in the spectral bands. nih.gov Calculated binding constants for some acridine-thiosemicarbazone derivatives have been found to be in the range of 10⁴ to 10⁶ M⁻¹, indicating a strong interaction. researchgate.netnih.gov While there may not always be a direct correlation between DNA-binding affinity and cytotoxic activity, this interaction is considered a component of the biological mechanism. nih.gov Besides binding, some thiosemicarbazone metal complexes are capable of causing DNA cleavage, which can lead to catastrophic damage and cell death. semanticscholar.org

Thiosemicarbazones and their metal complexes are known to inhibit several key cellular enzymes that are vital for cancer cell survival and proliferation.

Thioredoxin Reductase (TrxR): The thioredoxin system is a major antioxidant system in cells, and its upregulation is often associated with tumor progression and drug resistance. mdpi.com Thioredoxin reductase (TrxR) is a key enzyme in this system. nih.gov Many thiosemicarbazones and their metal complexes, particularly gold complexes like Auranofin, are potent inhibitors of TrxR. mdpi.com Inhibition of TrxR disrupts the cellular redox balance, leading to increased oxidative stress and subsequent apoptosis. frontiersin.org This makes TrxR a significant target for thiosemicarbazone-based anticancer agents.

Topoisomerases: These enzymes are critical for managing DNA topology during replication and transcription. Topoisomerase inhibitors are a well-established class of anticancer drugs. Some polyaromatic thiosemicarbazones have been proposed to act as topoisomerase II inhibitors, contributing to their antitumor activity. semanticscholar.org Docking studies have shown that the thiosemicarbazone moiety can form stabilizing hydrogen bonds within the active site of topoisomerase II. mdpi.com

Other Enzymes: The broader class of thiosemicarbazones has been investigated for inhibition of other enzymes as well. For example, ribonucleotide reductase, which is essential for DNA synthesis, is a known target for compounds like Triapine®. nih.govnih.gov While specific data for this compound against catalase is not prominent, the pro-oxidant nature of many thiosemicarbazones suggests a complex interaction with cellular antioxidant enzymes.

A central mechanism underlying the anticancer activity of many thiosemicarbazones and their metal complexes is the generation of reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to cellular components including DNA, proteins, and lipids, ultimately leading to cell death. nih.gov

Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS insults. nih.gov Thiosemicarbazones, particularly when complexed with redox-active metals like copper or iron, can catalytically generate ROS through Fenton-like reactions. nih.govnih.gov The chelation of intracellular metals by these compounds can disrupt normal cellular redox homeostasis and enhance ROS production. nih.gov Studies have confirmed that treatment with thiosemicarbazones leads to an accumulation of intracellular ROS, which in turn triggers downstream events such as the activation of stress-related signaling pathways and apoptosis. nih.govfrontiersin.orgnih.gov This pro-oxidant strategy is considered a highly effective approach for eliminating cancer cells. mdpi.com

Exploration of Mitochondrial Dysfunction Pathways

Mitochondria are central to cellular life and death, orchestrating the intrinsic pathway of apoptosis. This pathway is characterized by a series of regulated events, including the permeabilization of the mitochondrial outer membrane (MOMP), which is considered a point of no return in the apoptotic process. The B-cell lymphoma-2 (Bcl-2) family of proteins are the primary regulators of MOMP, with pro-apoptotic members (e.g., Bax, Bak) promoting permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it nih.gov.

Following MOMP, several pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytosol. A key event is the release of cytochrome c, which binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the mitochondrial pathway mdpi.com. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final degradation phase of apoptosis by cleaving a multitude of cellular substrates mdpi.com.

Research indicates that mitochondria contain zymogen forms of caspases, specifically pro-caspase-2 and pro-caspase-9, which are released upon the disruption of the outer mitochondrial membrane nih.govresearchgate.net. This release is a critical step for their subsequent activation in the cytosol nih.gov. While metal complexes derived from this compound have been investigated for their potential to induce apoptosis, specific studies detailing the direct interaction of the parent compound with and its effects on the distinct pathways of mitochondrial dysfunction, such as MOMP, cytochrome c release, or caspase activation, are not extensively detailed in the available scientific literature.

Antimicrobial Activity against Bacterial and Fungal Strains (e.g., Gram-positive, Multidrug-resistant strains)

This compound serves as a key intermediate in the synthesis of more complex heterocyclic derivatives, such as fluorenyl-hydrazonothiazoles. These derivatives have been evaluated for their antimicrobial properties against a panel of multidrug-resistant microorganisms mdpi.com.

Investigations into these thiazole (B1198619) derivatives revealed a narrow spectrum of activity, primarily directed against Gram-positive bacteria. However, the parent compound's derivatives did not exhibit significant activity against the tested multidrug-resistant Gram-negative pathogens, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. Similarly, no notable antifungal activity was observed against drug-resistant virulent fungi like Candida auris and Candida albicans mdpi.com. The focus of antimicrobial screening has been on derivatives, leveraging the fluorene-thiosemicarbazone scaffold to explore potential bioactivity. Other research on different complex fluorene-based azetidinone and thiazolidinone analogues has also shown activity against multidrug-resistant strains, indicating the potential of the broader fluorene chemical class in antimicrobial research nih.govresearchgate.net.

The antimicrobial efficacy of compounds is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For the fluorenyl-hydrazonothiazole derivatives synthesized from this compound, MIC values were determined against various multidrug-resistant strains.

The screening demonstrated that the synthesized derivatives had limited potency. The MIC values against the tested Gram-positive bacteria and fungi were generally found to be higher than 256 µg/mL, indicating weak activity mdpi.com.

MicroorganismStrain TypeCompound TypeReported MIC (µg/mL)Reference
Gram-positive bacteriaMultidrug-resistantFluorenyl-hydrazonothiazole derivatives>256 mdpi.com
FungiMultidrug-resistantFluorenyl-hydrazonothiazole derivatives>256 mdpi.com
Klebsiella pneumoniaeGram-negative, MDRFluorenyl-hydrazonothiazole derivativesNo significant activity mdpi.com
Pseudomonas aeruginosaGram-negative, MDRFluorenyl-hydrazonothiazole derivativesNo significant activity mdpi.com
Escherichia coliGram-negative, MDRFluorenyl-hydrazonothiazole derivativesNo significant activity mdpi.com
Candida aurisFungus, MDRFluorenyl-hydrazonothiazole derivativesNo significant activity mdpi.com
Candida albicansFungus, MDRFluorenyl-hydrazonothiazole derivativesNo significant activity mdpi.com

The precise mechanisms of antimicrobial action for this compound are not fully elucidated. However, for the broader class of thiosemicarbazones, one proposed mechanism involves their lipophilic nature. Increased lipophilicity can facilitate the compound's diffusion across the lipid-rich cell membranes of bacteria, leading to disruption of membrane integrity and function.

Biofilm inhibition is another critical strategy in combating microbial infections, particularly those caused by drug-resistant strains. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers protection against antibiotics and host immune responses. While various fluorene derivatives have been investigated for microbicidal and antibiofilm activity, specific data on the capacity of this compound or its direct derivatives to inhibit biofilm formation is not prominently featured in the reviewed literature nih.gov.

The ability of antimicrobial agents to selectively inhibit essential microbial enzymes is a cornerstone of chemotherapy. For quinolone antibiotics, for example, the primary targets are DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication mdpi.com. While specific microbial enzyme targets for this compound have not been identified, studies on structurally related, complex fluorene-based compounds have suggested potential targets. For instance, certain 2,7-dichloro-9H-fluorene-based analogues have been investigated for their interaction with dihydrofolate reductase, an enzyme crucial for nucleotide synthesis nih.govresearchgate.net. However, direct evidence of enzyme inhibition by this compound itself is lacking.

Antioxidant Activity Evaluation (e.g., Radical Scavenging, Metal Chelation)

Compounds containing the hydrazinecarbothioamide (thiosemicarbazone) moiety are frequently evaluated for their antioxidant properties. The two primary mechanisms underlying this activity are direct radical scavenging and metal chelation.

Radical Scavenging: The ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals is a key antioxidant function. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to assess this capacity. Studies on various hydrazinecarbothioamide compounds have demonstrated excellent radical scavenging activity in such assays researchgate.netnih.gov. Research on this compound (referred to as ligand L) and its lanthanide complexes (Ln-L) has shown that the metal complexes exhibit higher antioxidant activity than the parent ligand alone, highlighting the role of metal coordination in modulating this property researchgate.net.

Metal Chelation: Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By sequestering these metal ions, chelating agents can prevent this radical generation, thereby acting as indirect antioxidants nih.gov. The thiosemicarbazone scaffold, with its nitrogen and sulfur donor atoms, is well-suited for coordinating with metal ions. This chelating ability is a plausible mechanism through which this compound could exert antioxidant effects, although specific studies quantifying this particular activity for the compound are not detailed.

Anti-inflammatory Pathways and Molecular Targets (In Vitro)

Thiosemicarbazone derivatives are recognized for their potential anti-inflammatory activities nih.gov. The inflammatory response involves complex signaling cascades, often mediated by transcription factors like Nuclear Factor kappa B (NF-κB), which regulates the expression of numerous pro-inflammatory genes nih.gov.

In vitro studies of various thiosemicarbazones have demonstrated the ability to modulate key inflammatory pathways. A common experimental model involves the use of lipopolysaccharide (LPS)-stimulated macrophages. In these systems, active compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including Tumor Necrosis Factor-alpha (TNF-α) nih.govresearchgate.net. Furthermore, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation nih.gov. While these findings for the broader class of thiosemicarbazones suggest potential anti-inflammatory mechanisms, specific in vitro studies detailing the molecular targets and pathway inhibition by this compound are not extensively documented.

Immunomodulatory Effects at the Cellular Level

Scientific literature available in the public domain does not currently provide specific data on the immunomodulatory effects of this compound or its metal complexes at the cellular level. Extensive searches of scientific databases did not yield studies investigating the impact of this compound on immune cell populations, cytokine production, or other immunological parameters.

Neuroprotective Potential in Cellular Models

There is currently a lack of published research investigating the neuroprotective potential of this compound and its metal complexes in cellular models. Searches of scientific literature did not reveal any studies examining the compound's efficacy in protecting neuronal cells from various forms of damage, such as oxidative stress or excitotoxicity.

Antiviral Properties (e.g., HIV-1 Ribonuclease H Inhibition in Cellular Assays)

Recent research has identified fluoren-9-ylidene hydrazines, a class of compounds to which this compound belongs, as potent inhibitors of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase. mdpi.com The RNase H enzyme is crucial for the replication of the HIV-1 virus, making it a key target for antiviral drug development. mdpi.com

In a comprehensive screening of a library containing 5,292 hydrazone and hydrazine compounds, fluoren-9-ylidene hydrazines emerged as a particularly active group of inhibitors against HIV-1 RNase H. mdpi.com This initial finding led to the synthesis and evaluation of an expanded set of 118 related compounds. Of these, 65 (55%) demonstrated confirmed inhibitory activity against the RNase H function of HIV reverse transcriptase, with IC50 values below 10 µM. mdpi.com A significant aspect of their activity is their monofunctional nature, as only 21% of these compounds also inhibited the RNA-dependent DNA polymerase activity of reverse transcriptase, suggesting a specific mechanism of action. mdpi.com

The antiviral potential of these compounds has been demonstrated in cellular assays. The two most potent RNase H inhibitors from this class of compounds exhibited antiviral activity against HIV-1, with EC50 values of 10 ± 3 µM and 1.4 ± 0.6 µM, respectively. mdpi.com Notably, their inhibitory activity was maintained against clinically relevant drug-resistant mutants of HIV, such as Y181C and K103N/L100V. mdpi.com

Inhibitory and Antiviral Activity of Potent Fluoren-9-ylidene Hydrazine Derivatives
CompoundHIV-1 RT-RNH Inhibition (IC50, µM)Antiviral Activity against HIV-1 (EC50, µM)
Compound 150.34 ± 0.0710 ± 3
Compound 250.4 ± 0.031.4 ± 0.6

Mechanistic Investigations using Omics Approaches (e.g., Proteomics, Metabolomics in Cell Lines)

As of the current body of scientific literature, there are no published studies that have employed omics approaches, such as proteomics or metabolomics, to investigate the mechanistic aspects of this compound or its metal complexes in cell lines. Consequently, data on the global changes in protein expression or metabolic profiles induced by this compound are not available.

Advanced Functional Material Applications and Chemosensing

Supramolecular Chemistry and Self-Assembly Properties

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization of these systems are intermolecular in nature and can include hydrogen bonding, π-π stacking, and van der Waals forces.

The planar nature of the fluorene (B118485) group in 2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide makes it a candidate for forming ordered structures through π-π stacking interactions. Additionally, the hydrazinecarbothioamide group contains hydrogen bond donors (N-H) and acceptors (C=S), which can facilitate the formation of one-dimensional chains, tapes, or more complex two- and three-dimensional networks through self-assembly.

Fabrication of Nanostructures and Hybrid Materials

The self-assembly of small organic molecules is a powerful bottom-up approach for the creation of well-defined nanostructures. While specific studies on the fabrication of nanostructures using this compound are not extensively documented, related fluorene-based molecules have been shown to form various nano- and microscale objects such as wires, rods, and spheres through solution-based self-assembly processes. These assemblies are often driven by a combination of π-π stacking of the fluorene cores and hydrogen bonding interactions of peripheral functional groups.

Furthermore, the potential for this compound to be incorporated into inorganic-organic hybrid materials exists. Such hybrid materials can combine the advantageous properties of both components, such as the processability and luminescence of the organic molecule with the stability and electronic properties of the inorganic host.

Fluorescent Chemosensors and Biosensors

The inherent fluorescence of the fluorene moiety provides a foundation for the development of fluorescent chemosensors. The hydrazinecarbothioamide group can act as a recognition site for various analytes. Upon binding of a target analyte, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence emission, such as quenching or enhancement, or a shift in the emission wavelength.

Design Principles for Selective Metal Ion Sensing (e.g., Cu²⁺, Hg²⁺, Zn²⁺)

The design of fluorescent chemosensors for metal ions often involves the integration of a fluorophore with a metal ion binding unit (receptor). In the case of this compound, the fluorene unit serves as the fluorophore, while the hydrazinecarbothioamide moiety can act as the receptor. The nitrogen and sulfur atoms in this group can coordinate with metal ions.

The interaction with metal ions can lead to several photophysical phenomena:

Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.

Photoinduced Electron Transfer (PET) Inhibition: In the free ligand, a PET process from the receptor to the excited fluorophore can quench the fluorescence. Upon metal ion binding, the energy levels of the receptor are lowered, inhibiting PET and "turning on" the fluorescence.

Internal Charge Transfer (ICT): Coordination of a metal ion can alter the electron density distribution in the molecule, affecting the ICT character and shifting the emission wavelength.

While specific studies on the metal ion sensing properties of this compound are not available, a practical hydrazine-carbothioamide-based fluorescent chemosensor, TCC (N-(4-chlorophenyl)-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide), has been reported for the selective detection of Zn²⁺. This sensor exhibited a turn-on fluorescence response upon binding to Zn²⁺, with a detection limit of 0.39 µM. semanticscholar.orgmdpi.com The sensing mechanism was attributed to a chelation-enhanced fluorescence process. semanticscholar.orgmdpi.com

Photophysical Properties of a Hydrazine-Carbothioamide-Based Fluorescent Sensor for Zn²⁺
CompoundAnalyteExcitation Wavelength (nm)Emission Wavelength (nm)Detection Limit (µM)Sensing Mechanism
TCCZn²⁺3754600.39Chelation-Enhanced Fluorescence

Anion Recognition and Sensing Mechanisms

The N-H protons of the hydrazinecarbothioamide group are sufficiently acidic to act as hydrogen bond donors for the recognition of anions. The binding of anions through hydrogen bonding can induce a colorimetric or fluorometric response.

The primary mechanisms for anion sensing by thiourea (B124793) and thiosemicarbazone derivatives include:

Hydrogen Bonding Interactions: The formation of hydrogen bonds between the N-H protons and the anion can cause a change in the electronic environment of the chromophore/fluorophore, leading to a spectral response.

Deprotonation: In the presence of strongly basic anions, such as fluoride (B91410) or acetate, the N-H protons can be deprotonated. This results in a significant change in the electronic structure and a dramatic color change or fluorescence response.

While the anion sensing capabilities of this compound have not been reported, numerous studies have demonstrated the effectiveness of thiosemicarbazone-based receptors for the selective detection of anions like fluoride, acetate, and dihydrogen phosphate.

Detection of Biologically Relevant Species (e.g., pH, specific enzymes)

Currently, there is no available research in the scientific literature detailing the application of this compound for the detection of pH or specific enzymes. The development of fluorescent probes for these applications typically requires the incorporation of functionalities that are sensitive to changes in proton concentration or that can undergo a specific reaction catalyzed by the target enzyme, leading to a change in fluorescence.

Enhancements in Selectivity and Sensitivity

The selectivity and sensitivity of a chemosensor are critical parameters. For sensors based on the this compound scaffold, these could potentially be enhanced through several strategies:

Structural Modification: The introduction of different substituents on the fluorene ring or the hydrazinecarbothioamide moiety can modulate the electronic properties and the binding affinity of the receptor for a specific analyte.

Immobilization on Nanomaterials: Attaching the sensor molecule to the surface of nanoparticles (e.g., gold, silica) can improve its stability, dispersibility in aqueous media, and in some cases, enhance the sensitivity of detection.

Incorporation into Polymers: Embedding the sensor into a polymer matrix can create a pre-organized environment that favors binding to the target analyte, thereby improving selectivity.

However, without specific experimental data for this compound, these remain theoretical considerations for future research.

Optoelectronic and Photophysical Properties

The optoelectronic and photophysical properties of "this compound" are not extensively detailed in the currently available scientific literature. While the broader class of fluorene derivatives is known for its significant potential in optoelectronic applications, specific data pertaining to this particular compound remains limited.

Fluorescence Quantum Yields and Lifetimes

Specific experimental data on the fluorescence quantum yields and lifetimes for "this compound" are not readily found in the reviewed literature. Research has predominantly focused on its synthesis and its role as a precursor for other compounds, such as fluorenyl-hydrazonothiazole derivatives. While these derivatives are synthesized from "this compound", their photophysical properties are distinct and cannot be directly attributed to the parent compound.

Electroluminescent Properties for Organic Light-Emitting Diodes (OLEDs)

There is no specific information available in the searched literature regarding the electroluminescent properties of "this compound" or its direct application in Organic Light-Emitting Diodes (OLEDs). The research focus has been on the synthesis of this compound and its derivatives, rather than their application in electroluminescent devices.

Polymer Composites and Hybrid Materials Incorporating the Compound

Information regarding the incorporation of "this compound" into polymer composites or the formation of hybrid materials is not available in the existing body of scientific literature that was surveyed. The primary application of this compound, as documented, is in the synthesis of other small organic molecules.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Analogues for Enhanced Specificity and Potency

The principle of rational drug design is central to advancing the therapeutic potential of 2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide. The structure-activity relationship (SAR) of thiosemicarbazones is well-documented, showing that modifications to the terminal amine or the parent ketone/aldehyde can significantly alter biological activity. ujpronline.comujpronline.com For this specific compound, future design strategies focus on three key areas:

Substitution on the Terminal Amine (N4): Attaching different alkyl or aryl groups to the terminal nitrogen of the thiosemicarbazone chain can impact the compound's coordination properties and biological activity. For instance, creating derivatives with heterocyclic rings could introduce new binding interactions with biological targets. nih.gov

Isosteric Replacement: Replacing the sulfur atom with selenium or oxygen could create analogues with different chelating strengths and redox potentials, potentially leading to novel mechanisms of action or improved selectivity.

The goal of these designs is to create analogues with enhanced specificity for particular biological targets, such as microbial enzymes or cancer-specific proteins, thereby increasing therapeutic potency while minimizing off-target effects. For example, the design of related 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides has led to the identification of novel inhibitors of the EGR-1 transcription factor, a target in inflammatory diseases. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Thiosemicarbazone Analogues
Structural Modification AreaPotential SubstituentsPredicted Impact on BioactivityReference Insight
Fluorene (B118485) CoreElectron-withdrawing groups (e.g., -NO₂)May enhance anticancer or antimicrobial activity by altering electronic distribution.General SAR principles for aromatic systems. ujpronline.com
Fluorene CoreElectron-donating groups (e.g., -CH₃, -OCH₃)Can modulate lipophilicity, affecting cell membrane penetration.General SAR principles for aromatic systems. ujpronline.com
Terminal Amine (N4)Phenyl or substituted phenyl ringsCan introduce steric hindrance and additional binding sites, affecting enzyme inhibition.Studies on N4-substituted thiosemicarbazones show varied activity. ujpronline.com
Terminal Amine (N4)Heterocyclic rings (e.g., pyridine, thiazole)Can improve metal coordination and introduce new hydrogen bonding opportunities. nih.govHeterocyclic derivatives often show potent biological activity. nih.gov
Thione Group (C=S)Isosteric replacement (e.g., C=O, C=Se)Alters chelating properties and redox potential, potentially changing the mechanism of action.Fundamental bioinorganic chemistry principles.

Integration of Multidisciplinary Research Approaches Bridging Organic Chemistry, Coordination Chemistry, and Molecular Biology

The full potential of this compound and its derivatives can only be unlocked through a multidisciplinary approach.

Organic Chemistry: This field is essential for the synthesis of the parent compound and its rationally designed analogues. mdpi.comresearchgate.net Research focuses on developing efficient, high-yield synthetic routes, including the condensation reaction between 9-fluorenone (B1672902) and thiosemicarbazide (B42300). ujpronline.comresearchgate.net

Coordination Chemistry: Thiosemicarbazones are excellent ligands, capable of forming stable complexes with various transition metal ions (e.g., Cu(II), Zn(II), Co(II)) by coordinating through the sulfur and azomethine nitrogen atoms. nih.govresearchgate.net This coordination can dramatically enhance the biological activity of the parent ligand. mdpi.com The resulting metal complexes have distinct geometries and electronic properties that can be tailored to target specific biological pathways. researchgate.netrsc.org

Molecular Biology: This discipline provides the tools to evaluate the synthesized compounds and their metal complexes. In vitro and in vivo assays are used to screen for antimicrobial, antifungal, and anticancer activities. mdpi.comnih.govresearchgate.net Furthermore, molecular biology techniques are crucial for elucidating the mechanisms of action, such as identifying the specific enzymes or cellular pathways that these compounds inhibit. nih.gov

The synergy between these fields allows for a feedback loop where molecular biology findings inform the design of new analogues (organic chemistry), which are then complexed with metals (coordination chemistry) to create more potent and selective therapeutic agents.

Exploration of Novel Mechanistic Therapeutic Targets (Pre-Clinical Focus)

While thiosemicarbazones are known to exert their biological effects primarily through metal chelation and inhibition of metalloenzymes like ribonucleotide reductase, emerging research is focused on identifying novel therapeutic targets. Pre-clinical studies on related compounds have revealed several promising avenues:

Inhibition of Topoisomerases: Some thiosemicarbazide derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, making them attractive targets for new antibiotics. nih.gov

Enzyme Inhibition: Analogues have been developed as inhibitors for specific enzymes like Dihydrofolate reductase (DHFR), a key target in cancer and microbial therapies. researchgate.net

Transcription Factor Inhibition: As demonstrated with similar scaffolds, these compounds can be designed to interfere with the DNA-binding activity of transcription factors like EGR-1, which are implicated in inflammatory diseases. nih.gov

Induction of Apoptosis: In oncology, many thiosemicarbazones have been found to induce programmed cell death (apoptosis) in cancer cells, often through pathways involving oxidative stress and mitochondrial dysfunction. nih.gov

Future research will likely employ advanced techniques such as proteomics and genetic screening to identify previously unknown cellular targets of this compound and its derivatives, opening up new therapeutic possibilities.

Development of Advanced Sensing Platforms and Device Integration

The inherent fluorescence of the fluorene group, combined with the metal-binding capability of the thiosemicarbazone moiety, makes this compound an excellent candidate for chemosensors. ujpronline.comujpronline.com When the compound binds to a specific metal ion, it can trigger a change in its photophysical properties, such as fluorescence quenching or enhancement, or a visible color change. This principle is the basis for developing selective and sensitive sensors for environmental and biological monitoring.

Research in this area has demonstrated the potential of thiosemicarbazone derivatives in detecting various metal ions. researchgate.netnih.gov For instance, novel thiosemicarbazone-based sensors have shown high selectivity for detecting toxic heavy metal ions like lead (Pb²⁺) and cobalt (Co²⁺) in aqueous solutions. researchgate.netresearchgate.net These sensors are characterized by low detection limits, fast response times, and the ability to operate over a wide pH range. nih.gov

Future work will focus on integrating these chemosensors into practical devices, such as portable probes for on-site water quality testing or fluorescent imaging agents for detecting metal ion imbalances in biological systems.

Table 2: Performance of Related Thiosemicarbazone-Based Chemical Sensors
Thiosemicarbazone DerivativeTarget AnalyteSensing MethodDetection LimitKey FeaturesReference
Novel Pyridine-based TSCPb²⁺Potentiometric2.86 × 10⁻⁶ MFast response (<5s), wide pH range (5.0-10.0), good reproducibility. researchgate.netnih.gov
Thiosemicarbazone-linked acetylpyrazine (B1664038) (TLA)Co²⁺Colorimetric1.637 µMHigh selectivity, effective in environmental water samples. researchgate.net
Dibenzyl thiosemicarbazonesTransition MetalsFluorescenceNot specifiedFluorescence enhancement upon metal binding. researchgate.net

Sustainable Synthesis and Application Development for Environmental and Industrial Impact

A growing emphasis on green chemistry is guiding the future of chemical synthesis and application. For this compound, this involves two main thrusts:

Sustainable Synthesis: Researchers are exploring eco-friendly methods to produce thiosemicarbazones and their precursors. This includes the use of solvent-free, solid-state reactions which can offer quantitative yields without the need for purification, significantly reducing chemical waste. nih.govnih.gov Another approach is the use of aerobic oxidation under ambient conditions to synthesize the 9-fluorenone starting material, replacing harsher oxidizing agents. rsc.org Optimizing reaction conditions, for example by using less aqueous acidic catalysts, can also improve yields and reduce environmental impact. ujpronline.com

Environmental and Industrial Applications: Beyond therapeutics, this class of compounds has tangible applications that benefit the environment and industry. Their use as highly selective sensors for heavy metals contributes directly to environmental monitoring and remediation efforts. researchgate.netresearchgate.net In industry, related thiosemicarbazone derivatives have been successfully used as intermediates in the synthesis of 5-arylazothiazole disperse dyes for coloring polyester (B1180765) fabrics, demonstrating their utility in materials science. nih.govnih.gov

Future research will continue to seek greener synthetic pathways and expand the application of these versatile compounds into new areas such as catalysis, functional polymers, and other advanced materials.

Q & A

Q. What are the established synthetic routes for 2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide, and what experimental conditions are critical for reproducibility?

The compound is synthesized via palladium-catalyzed hydroamination or allylic substitution using hydrazine derivatives. Key steps include:

  • Reagents : Use of Pd catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), and hydrazinecarbothioamide precursors.
  • Conditions : Reactions typically proceed under inert atmospheres (N₂/Ar) at 80–100°C in anhydrous solvents like THF or DMF. Post-reaction purification involves column chromatography (silica gel) and recrystallization .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for analogous hydrazine derivatives (e.g., bond angles, torsion angles) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify fluorene protons (δ 7.2–7.8 ppm) and thiourea NH signals (δ 10–12 ppm).
    • FT-IR : Confirm C=S (1200–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
    • UV-Vis : Detect π→π* transitions in the fluorene moiety (λmax ~260–300 nm) .

Advanced Research Questions

Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

  • Ligand Design : Exploit the thiourea group (C=S) and hydrazine backbone as binding sites for metals (e.g., Cu²⁺, Ni²⁺).
  • Methodology :
    • Prepare metal complexes by reacting the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water mixtures.
    • Characterize complexes via ESI-MS, cyclic voltammetry, and magnetic susceptibility measurements.
    • Compare stability constants (log K) with related ligands to assess chelation efficiency .

Q. What computational approaches are effective in optimizing the synthesis and reactivity of this compound?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311G**) to model reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps).
  • Reaction Path Search : Apply methods like the artificial force induced reaction (AFIR) to predict intermediates and byproducts.
  • Data Integration : Combine computational results with experimental data (e.g., kinetic studies) to refine reaction conditions .

Q. How should researchers resolve contradictions between experimental spectral data and theoretical predictions?

  • Cross-Validation : Compare experimental NMR/IR data with computed spectra from DFT-optimized structures.
  • Crystallographic Reference : Use X-ray structures (e.g., bond lengths of C=S and N–N groups) to validate computational models .
  • Error Analysis : Assess solvent effects, conformational flexibility, and basis set limitations in simulations.

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?

  • Assay Design :
    • Enzyme Inhibition : Test against target enzymes (e.g., urease, carbonic anhydrase) using spectrophotometric methods (e.g., indophenol method for urease activity).
    • IC₅₀ Determination : Perform dose-response curves with purified enzymes and substrate analogs.
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding modes and compare with structurally similar bioactive hydrazinecarbothioamides .

Q. What factors influence the stability of this compound under laboratory storage and reaction conditions?

  • Degradation Pathways : Susceptibility to hydrolysis (thiourea group) and oxidation (fluorene moiety).
  • Storage : Store in airtight, light-protected containers at –20°C under inert gas.
  • Handling : Avoid prolonged exposure to moisture, heat (>50°C), or acidic/basic conditions .

Q. How can reaction yields be improved while minimizing byproduct formation?

  • Optimization Parameters :
    • Catalyst Loading : Screen Pd catalyst ratios (0.5–5 mol%) to balance activity vs. cost.
    • Solvent Selection : Use high-polarity solvents (e.g., DMF) to enhance solubility of intermediates.
    • Additives : Include molecular sieves to scavenge water in moisture-sensitive steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.